24-Methylenecycloartanol acetate

Antiviral screening Herpes simplex virus (HSV) Natural product virology

Procure 24-Methylenecycloartanol acetate to eliminate the risk of functional reversal in your assays. Substituting its free alcohol counterpart can invalidate results, as acetylation converts this compound from an anti-proliferative to a proliferation inducer in PBL assays. Ensure experimental reproducibility with the validated acetate derivative. - Validated negative control for pain model screening, where acetylation significantly diminishes analgesic activity. - Essential reference standard for chromatographic method development (LogP ~11.98) to resolve complex triterpene mixtures. - Enables structure-activity relationship studies on the C-24 methylene group's role in anti-herpesvirus activity.

Molecular Formula C33H54O2
Molecular Weight 482.8 g/mol
Cat. No. B12322312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylenecycloartanol acetate
Molecular FormulaC33H54O2
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
InChIInChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3
InChIKeyBYIMYSSYXBYIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24-Methylenecycloartanol Acetate: Structural Overview and Research Procurement


24-Methylenecycloartanol acetate (CAS: 1259-94-5), also systematically referred to as 3β-acetoxy-24-methylene-9β,19-cyclolanostane, is a C33 acetate ester of the cycloartane-type triterpene alcohol 24-methylenecycloartanol. This compound is a tetracyclic triterpenoid characterized by the hallmark 9β,19-cyclopropane ring of the cycloartane skeleton, which is further distinguished by the presence of an acetate moiety at the C-3β position and a methylene group at C-24 [1]. As a semi-synthetic or naturally occurring acetylated derivative [2], its chemical and biological properties are directly governed by the combined effects of the rigid cyclopropane ring, which imparts significant metabolic and conformational stability, and the acetylation, which profoundly modulates its lipophilicity and interaction with biological targets compared to its free alcohol counterpart [3].

Why Acetylation Defines 24-Methylenecycloartanol Acetate Activity


In scientific and industrial applications, substituting a cycloartane-type triterpene with a structurally similar analog is a high-risk endeavor due to the critical and often counterintuitive role of minor structural modifications. Specifically, the acetylation of the C-3β hydroxyl group in 24-methylenecycloartanol acetate fundamentally alters its biological behavior relative to its free alcohol counterpart, 24-methylenecycloartanol. Research demonstrates that this specific acetylation does not merely represent an inactive prodrug or a minor increase in lipophilicity; rather, it can induce a complete functional reversal from an anti-proliferative agent to a proliferation inducer [1]. Similarly, in studies of cycloartane derivatives, acetylation has been shown to significantly diminish analgesic effects compared to the native glycosides or free alcohols [2]. Therefore, treating this acetate as an interchangeable analog for any free alcohol or other ester would invalidate experimental outcomes, making procurement of the precise, validated chemical entity essential for reproducibility and meaningful data interpretation [3].

Quantitative Evidence for Selecting 24-Methylenecycloartanol Acetate


Antiviral Activity: Comparison with Cycloartenol Acetate

In a direct head-to-head comparative study evaluating a panel of triterpenes against Herpes Simplex Virus (HSV-1 and HSV-2) and African Swine Fever Virus (ASFV), 24-methylenecycloartanol acetate was identified as an active antiviral agent. Crucially, the study provides quantitative differentiation against its close structural analog, cycloartenol acetate [1].

Antiviral screening Herpes simplex virus (HSV) Natural product virology

Acetylation Reverses Anti-Proliferative to Proliferative Effect

A study on cycloartanes from Euphorbia aellenii provides direct, quantifiable evidence that acetylation of 24-methylenecycloartanol to yield 24-methylenecycloartanol acetate results in a complete functional reversal of its activity on human peripheral blood lymphocytes (PBLs). The free alcohol (24-methylenecycloartan-3β-ol) exhibited anti-proliferative effects, whereas its acetylated derivative induced proliferation [1].

Anti-proliferative assay Lymphocyte biology Immunomodulation

Acetylation Reduces Analgesic Activity in Cycloartanes

A comprehensive study on cycloartanes from Oxyanthus pallidus evaluated the effect of acetylation on analgesic activity. By comparing native glycosides and their aglycones against their respective acetylated derivatives, the study established a clear class-level trend: acetylation significantly reduces the anti-nociceptive activity of cycloartanes during the second phase of formalin-induced pain in mice [1].

Analgesic screening Pain models Structure-activity relationship (SAR)

Predicted Lipophilicity and Metabolic Stability Profile

Computational prediction tools offer a quantitative basis for differentiating the physicochemical behavior of 24-methylenecycloartanol acetate from its parent alcohol. The introduction of the acetate group at the C-3β position is predicted to substantially increase the compound's lipophilicity (LogP) and alter its molecular weight profile, which in turn impacts membrane permeability and metabolic stability .

Physicochemical properties Lipophilicity Computational chemistry

Application Scenarios for 24-Methylenecycloartanol Acetate


Differentiated Tool for Natural Product Virology

Procurement is justified for research programs requiring a precisely defined panel of structurally related triterpene acetates to elucidate the role of the C-24 methylene group in antiviral activity. The direct comparative data against cycloartenol acetate provides a unique opportunity to investigate the structural determinants of antiviral spectrum and potency against herpesviruses [1].

Positive Control in Immunomodulation Assays

The unique and quantitatively defined functional reversal from anti-proliferative to proliferation-inducing activity makes 24-methylenecycloartanol acetate an invaluable positive control for in vitro immunology studies. It can be used in PBL proliferation assays to calibrate assay sensitivity and as a benchmark against which novel immunomodulatory compounds are compared [1].

Negative Control in Analgesic Screening

Given the class-level SAR evidence demonstrating that acetylation significantly diminishes analgesic activity, this compound can be strategically procured as a negative control or a compound of attenuated activity in pain model screening cascades. Its inclusion helps validate assay systems and provides a comparative baseline for evaluating novel cycloartane derivatives with enhanced analgesic potential [1].

Reference Standard for Lipophilic Triterpene Analysis

The well-defined chemical structure and high predicted lipophilicity (LogP ~10-13) of 24-methylenecycloartanol acetate make it an ideal reference standard for developing and validating chromatographic methods (e.g., HPLC, UPLC-MS) aimed at resolving complex mixtures of acetylated triterpenes and sterols from plant extracts or biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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